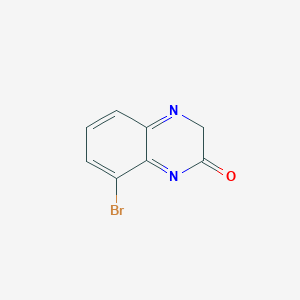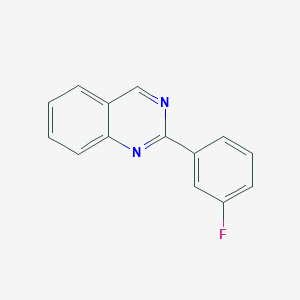
2-Ethyl-2,7,8-trimethylchroman-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of vitamin E, known for its antioxidant properties. This compound is part of the tocochromanol family, which includes tocopherols and tocotrienols, essential for human nutrition and widely studied for their health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The reaction is catalyzed by α-glucosidase from Saccharomyces species . The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and verify the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,7,8-trimethylchroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2-Ethyl-2,7,8-trimethylchroman-6-ol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Ethyl-2,7,8-trimethylchroman-6-ol is its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues. The compound interacts with lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation . This activity is crucial in protecting cellular membranes and other structures from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
γ-Tocopherol: Another form of vitamin E, which has unique anti-inflammatory properties.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
Uniqueness
2-Ethyl-2,7,8-trimethylchroman-6-ol is unique due to its specific structure, which provides distinct antioxidant properties. Unlike other tocopherols, it has been modified to enhance its solubility and stability, making it more effective in certain applications .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI Key |
CEOXSQIOYUZJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)








